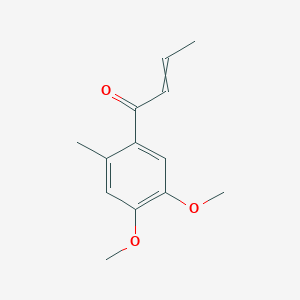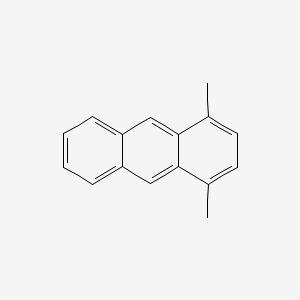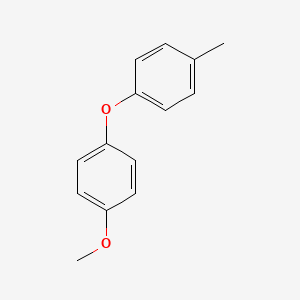![molecular formula C12H9N3O2 B1616799 10-甲基嘧啶并[4,5-b]喹啉-2,4(3H,10H)-二酮 CAS No. 27132-53-2](/img/structure/B1616799.png)
10-甲基嘧啶并[4,5-b]喹啉-2,4(3H,10H)-二酮
描述
10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is a heterocyclic compound that belongs to the class of pyrimidoquinolines. This compound is characterized by a fused ring system consisting of a pyrimidine ring and a quinoline ring. The presence of a methyl group at the 10th position and two keto groups at the 2nd and 4th positions contribute to its unique chemical properties.
科学研究应用
10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione has several applications in scientific research:
作用机制
Target of Action
It’s known that similar compounds have shown effectiveness towards numerous cell lines belonging to different tumor subpanels .
Mode of Action
It’s known that several antitumor agents produce their effects through interaction with dna .
Biochemical Pathways
It’s known that similar compounds have shown antifungal, antimalarial, anticancer, antiviral, antihistaminic, antioxidant, antimicrobial, and anti-inflammatory activities .
Action Environment
It’s known that similar compounds have been synthesized using various catalysts .
生化分析
Biochemical Properties
It is known that this compound has been synthesized for its potential biological properties
Cellular Effects
It has been tested for in vitro antitumor activity against the human breast carcinoma (MCF-7) cell line
Molecular Mechanism
It is known that the compound has a high affinity to DNA , which suggests it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions
10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione can be synthesized through a multicomponent reaction involving barbituric acid, aldehydes, and anilines. This one-pot reaction is efficient and allows for the facile synthesis of various substituted pyrimidoquinolines . The reaction typically involves the following steps:
Reactants: Barbituric acid, an aldehyde, and an aniline.
Catalyst: Trityl chloride (TrCl) can be used as a neutral catalyst.
Solvent: Chloroform under reflux conditions.
Reaction Conditions: The reaction is carried out under mild conditions, making it suitable for various functional groups.
Industrial Production Methods
In an industrial setting, the synthesis of 10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione can be scaled up using similar multicomponent reactions. The use of commercially available anilines and aldehydes allows for the production of a wide range of derivatives . The process can be optimized for higher yields and purity by adjusting reaction times, temperatures, and catalyst concentrations.
化学反应分析
Types of Reactions
10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the keto groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives with additional oxygen-containing functional groups, while reduction can yield alcohols or amines.
相似化合物的比较
10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione can be compared with other similar compounds, such as:
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione: Lacks the methyl group at the 10th position, which may affect its biological activity and chemical reactivity.
[1,2,3]triazino[4,5-b]quinoline:
[1,2,4]triazolo[2′,3′3,4]pyrimido[6,5-b]quinoline: Incorporates a triazole ring, which can enhance its biological activity and specificity.
The uniqueness of 10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione lies in its specific substitution pattern and the presence of the methyl group, which can influence its chemical behavior and biological interactions.
属性
IUPAC Name |
10-methylpyrimido[4,5-b]quinoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-15-9-5-3-2-4-7(9)6-8-10(15)13-12(17)14-11(8)16/h2-6H,1H3,(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPVXLHZEZARQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C3C1=NC(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296016 | |
| Record name | 10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27132-53-2 | |
| Record name | 27132-53-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


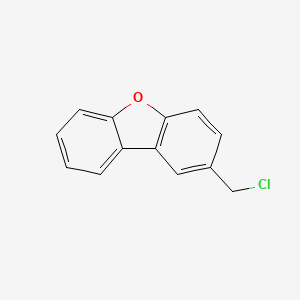
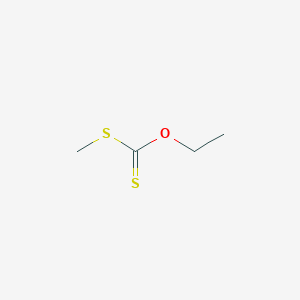
![2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine](/img/structure/B1616720.png)
![2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B1616724.png)


![4-[(2-Amino-5-bromo-6-methylpyrimidin-4-yl)amino]benzonitrile](/img/structure/B1616728.png)
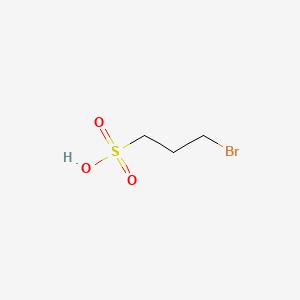

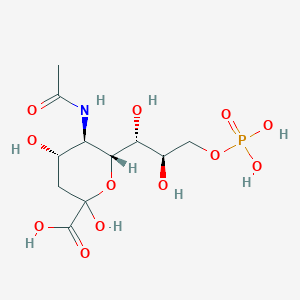
![N-[diethylamino(2-diphenylphosphanylethynyl)phosphanyl]-N-ethylethanamine](/img/structure/B1616736.png)
